![molecular formula C8H10N2O B1603406 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine CAS No. 704879-74-3](/img/structure/B1603406.png)
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. One study describes a one-pot regioselective synthesis of 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One Linked Isoxazole Hybrids as Anti-Cancer Agents . Another study reports a two-step synthetic protocol for the synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been confirmed by interpretation of 1H NMR, 13C NMR, and Mass spectral data .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, a one-pot three-component reaction has been developed for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been analyzed in several studies. For example, one study reported the yield, melting point, and NMR data of a related compound .
Scientific Research Applications
Chemoenzymatic Asymmetric Synthesis
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine compounds have been utilized in the chemoenzymatic asymmetric synthesis of various derivatives. Notably, they have been instrumental in the synthesis of Levofloxacin precursors, demonstrating their significant role in pharmaceutical synthesis (López-Iglesias, Busto, Gotor, & Gotor‐Fernández, 2015).
Novel Synthesis Methods
Innovative methods for synthesizing 3,4-dihydro-2H-benzo[b][1,4]oxazines have been explored. These compounds are of interest in biology and medication, and the development of new synthesis techniques is vital for advancing research in these fields (詹淑婷, 2012).
Applications in Mannich Reaction
3,4-Dihydro-1,3-2H-benzoxazines, synthesized through the Mannich reaction, find applications beyond monomer preparation for polybenzoxazines. They are being explored for use in luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing their versatility in different scientific fields (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).
Eco-Friendly Synthesis and Antimicrobial Activities
The eco-friendly synthesis of 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been achieved. These compounds have shown promising antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Mathew et al., 2010).
Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists
3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been developed as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, indicating their significant potential in the anti-thrombotic and cardiovascular fields (Ohno et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine are cancer cells, specifically breast cancer cell lines MCF 7 and MDA-MB-231 . The compound interacts with these cells, inhibiting their growth and proliferation.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function . This interaction results in changes in the cells, leading to their death. The compound has been shown to have superior activity against both MCF-7 and MDA-MB-231 cell lines .
Biochemical Pathways
It is known that the compound affects the growth and proliferation of cancer cells . The downstream effects of this include the death of the cancer cells and a reduction in the size of the tumor.
Pharmacokinetics
The compound is believed to have good bioavailability, as it has been shown to be effective in in vitro studies .
Result of Action
The result of the action of this compound is the death of cancer cells and a reduction in the size of the tumor . This is achieved through the compound’s interaction with its targets and its effect on biochemical pathways.
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFVHKXWXHRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591472 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
704879-74-3 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,4-benzoxazin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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